molecular formula C12H15N3OS B3823234 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol

2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol

Cat. No.: B3823234
M. Wt: 249.33 g/mol
InChI Key: ROVQPWBLPZTSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, carbodiimides obtained from reactions of iminophosphorane with aromatic isocyanates reacted with amines, phenols, or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido . Another study reported the diversification of similar compounds by alkylation reactions, applying benzylchlorides and N-substituted 2-chloroacetamides as alkylating agents .


Molecular Structure Analysis

The molecular structure of the similar compound “2-(benzylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” has been analyzed . The compound has a complex structure with a benzothieno[2,3-d]pyrimidin-4(3H)-one core and a benzylamino group attached .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, carbodiimides reacted with amines, phenols, or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido . Another study reported the diversification of similar compounds by alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the similar compound “2-(benzylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” have been computed . The compound has a density of 1.4±0.1 g/cm³, a boiling point, vapour pressure, enthalpy of vaporization, flash point, and an index of refraction of 1.746 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withSerine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.

Mode of Action

It’s known that the compound contains a thiophene ring fused to a pyrimidine ring , which might interact with its targets in a specific manner

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence pathways related to cell cycle regulation, DNA repair, and apoptosis.

Result of Action

Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence cell cycle regulation, DNA repair, and apoptosis at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol for lab experiments is its specificity for DHODH. This compound has been shown to be a highly selective inhibitor of DHODH, with minimal off-target effects. This makes it a valuable tool for studying the role of DHODH in various biological processes. However, one limitation of this compound is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol. One area of research could be the development of this compound analogs with improved solubility and bioavailability. Another area of research could be the identification of additional targets for this compound beyond DHODH. Finally, this compound could be studied in vivo to determine its potential therapeutic applications in animal models of disease.

Scientific Research Applications

2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol has been studied for its potential therapeutic applications in a variety of scientific research studies. This compound has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-6-5-13-11-10-8-3-1-2-4-9(8)17-12(10)15-7-14-11/h7,16H,1-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQPWBLPZTSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol
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2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.